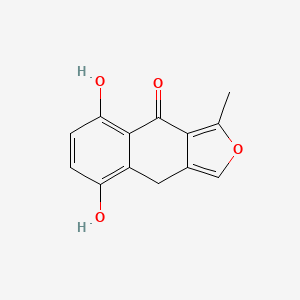
N-Allylaniline
概要
説明
Synthesis Analysis
N-Allylaniline can be synthesized from Aniline and Allyl chloride . A nickel-catalyzed aminofluoroalkylative cyclization of unactive alkenes with iododifluoromethyl ketones was developed to construct versatile difluoroalkylated Nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
N-Allylaniline is a liquid at room temperature . It has a density of 0.982 g/mL at 25 °C, a boiling point of 220.5±9.0 °C at 760 mmHg, and a refractive index of 1.569 . It also has a flash point of 89.4±0.0 °C .科学的研究の応用
Organic Synthesis
“N-Allylaniline” is a type of secondary amine that is commonly used in organic synthesis . It is often used as a building block in the synthesis of various organic compounds .
Catalyst in Chemical Reactions
“N-Allylaniline” can act as a catalyst in certain chemical reactions. For example, it has been used in the ortho-selective benzylic C (sp3)–H alkenylation of 2-methyl tertiary anilines with internal alkynes . This reaction was achieved for the first time using a half-sandwich scandium catalyst .
Synthesis of Allylanilines
“N-Allylaniline” is used in the synthesis of allylanilines . This protocol provides a straightforward route for the synthesis of a new family of 2-allylaniline derivatives, featuring broad substrate scope, 100% atom-efficiency, high yields, and high chemo-, regio-, and stereoselectivity .
Cell Culture and Transfection
“N-Allylaniline” has applications in cell culture and transfection . It is used in research settings to study the effects of various compounds on cells .
Flow Cytometry
“N-Allylaniline” is used in flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles .
Cancer Research
“N-Allylaniline” is also used in cancer research . It can be used to study the effects of various compounds on cancer cells and to develop new treatments .
作用機序
Target of Action
N-Allylaniline, a type of phenylalkylamine , primarily targets the Lysozyme in Enterobacteria phage T4 . Lysozymes are enzymes that play a crucial role in the defense against bacterial infections by breaking down their cell walls .
Mode of Action
It’s known that n-allylaniline acts as a metal complex . This suggests that it may interact with its targets through metal ions, which can influence various biochemical reactions.
Biochemical Pathways
Given its classification as a phenylalkylamine , it may influence pathways related to amine metabolism
Result of Action
As a metal complex , it may influence various cellular processes that involve metal ions.
Action Environment
The influence of environmental factors on N-Allylaniline’s action, efficacy, and stability is not well-studied. Factors such as temperature, pH, and presence of other compounds could potentially affect its action. For instance, its boiling point is 218-220°C , suggesting that high temperatures may lead to its evaporation
Safety and Hazards
特性
IUPAC Name |
N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-8-10-9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFLWKPCQITJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022065 | |
| Record name | N-Allylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylaniline | |
CAS RN |
589-09-3 | |
| Record name | N-2-Propen-1-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylaniline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Allylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Allylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ALLYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7S639GWXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Allylaniline?
A1: The molecular formula of N-Allylaniline is C9H11N, and its molecular weight is 133.19 g/mol.
Q2: Are there any notable spectroscopic data for N-Allylaniline?
A2: While specific spectroscopic data is not extensively discussed in the provided research, N-Allylaniline can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These techniques provide information about the compound's structure, including the presence of specific functional groups (e.g., the aromatic ring, the allyl group, and the N-H bond).
Q3: What is a common method for synthesizing N-Allylaniline?
A3: A prominent method for synthesizing N-Allylaniline is the reductive allylboration of aromatic nitro compounds using triallylborane. [, ] This reaction offers a new approach to accessing N-Allylaniline and its N,N-diallyl derivative.
Q4: Can N-Allylaniline be synthesized directly from allyl alcohols?
A4: Yes, research has shown that N-Allylaniline can be synthesized directly from allyl alcohols through a palladium-catalyzed reaction with aniline. [, ] This reaction is significantly enhanced by the presence of titanium(IV) isopropoxide and molecular sieves.
Q5: What is a key characteristic reaction of N-Allylaniline?
A5: A key characteristic reaction of N-Allylaniline is its ability to undergo the 3-aza-Cope rearrangement. This reaction typically requires high temperatures but can be promoted by Lewis acids at lower temperatures, leading to the formation of indoline derivatives. [, ]
Q6: How does the presence of substituents affect the 3-aza-Cope rearrangement of N-Allylaniline?
A6: Research suggests that substituents on the aromatic ring can influence the rate and selectivity of the 3-aza-Cope rearrangement. For instance, a methoxy substituent para to the N-allyl group can slow down the reaction, while a meta substituent can accelerate the reaction rate and introduce site selectivity on the aromatic ring. []
Q7: Can N-Allylaniline be used to synthesize benzothiazole derivatives?
A7: Yes, N-Allylaniline derivatives bearing a halogen atom at the 2-position can react with potassium sulfide (K2S) in DMF to produce benzothiazoles. [] The trisulfur radical anion (S3•–), generated in situ from K2S, initiates the reaction, resulting in the formation of two new C-S bonds and heteroaromatization via radical cyclization and H-shift.
Q8: Can N-Allylaniline be utilized in the synthesis of indoles?
A8: Yes, N-Allylaniline serves as a valuable precursor in various indole synthesis pathways. For example, it can undergo a thermal rearrangement followed by oxidation and a ruthenium-catalyzed isomerization to yield indoles. [] Additionally, reacting N-Allylaniline derivatives with alkoxyamines under radical conditions can also lead to the formation of indolines, which can be further converted to indoles. []
Q9: Can N-Allylaniline participate in reactions with diazo compounds?
A9: Yes, N-Allylaniline reacts with diazo compounds in the presence of rare-earth metal triflates, resulting in the formation of products that involve a [, ]-sigmatropic rearrangement of an intermediate ylide. [] Interestingly, the reaction proceeds through a different pathway in the absence of rare-earth metal triflates, leading to a [, ]-sigmatropic rearrangement.
Q10: Does N-Allylaniline exhibit any catalytic activity itself?
A10: While N-Allylaniline itself is not generally recognized as a catalyst, its unique reactivity makes it a valuable building block in organic synthesis. The reactions it participates in can be catalyzed by various metal complexes, Lewis acids, or radical initiators. For instance, palladium complexes can catalyze the reaction between N-Allylaniline and simple ethers to construct ether-substituted dihydroisoquinolinones and indolines. []
Q11: Have computational methods been employed in studying N-Allylaniline and its reactions?
A11: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the mechanisms of reactions involving N-Allylaniline derivatives. For instance, DFT studies provided insight into the mechanistic pathway of the palladium(II)-catalyzed C-H alkenylation reaction of N-Allylaniline, highlighting the crucial role of protecting group coordination in controlling regioselectivity. []
Q12: What are the potential applications of N-Allylaniline derivatives in materials science?
A12: N-Allylaniline can be utilized in the functionalization of polymers. For example, it has been used to modify atactic polypropylene through reactions initiated by dicumyl peroxide. [] Additionally, N-Allylaniline can be polymerized in the presence of ammonium sulfide to create sulfur-bridged polyaniline coatings on iron anodes. []
Q13: Does the pyrolysis of N-Allylaniline follow a specific mechanism?
A13: The pyrolysis of N-Allylaniline is primarily governed by a radical scission mechanism. [] This is in contrast to N-allyl N,N-dialkylamines, which tend to undergo fragmentation via a concerted retro-ene process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)
![1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane](/img/structure/B1676839.png)
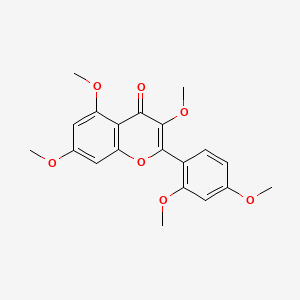

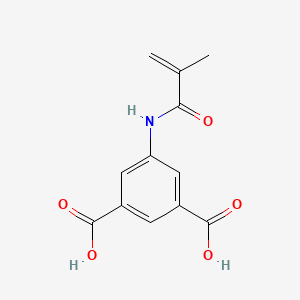
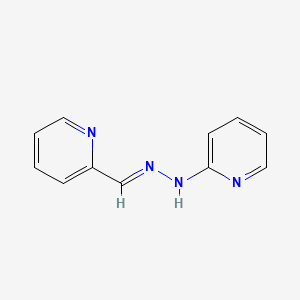
![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)
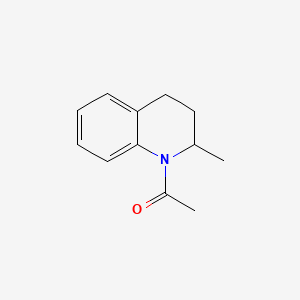

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)
![(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1676854.png)
![1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B1676856.png)
![Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B1676858.png)
